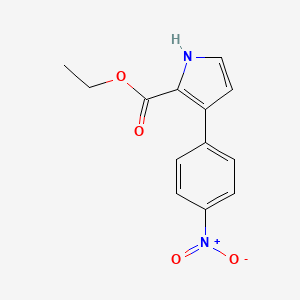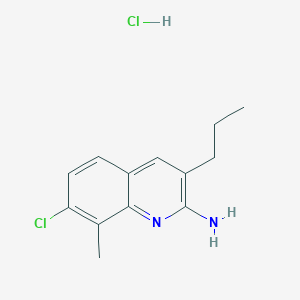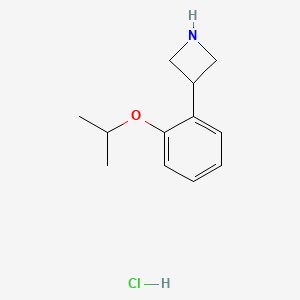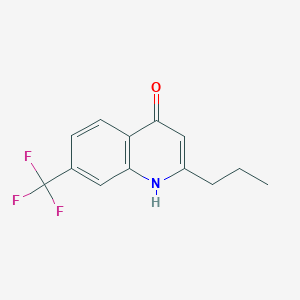![molecular formula C12H10BrN3 B13706208 9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)
9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32632742” is a chemical entity with specific properties and applications in various fields. It is essential to understand its structure, preparation methods, chemical reactions, and applications to fully appreciate its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32632742” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of “MFCD32632742” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include multiple steps, such as purification and crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: “MFCD32632742” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD32632742” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of “MFCD32632742” depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with specific applications in various fields.
Scientific Research Applications
“MFCD32632742” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it could have potential therapeutic applications, while in industry, it may be used in the production of specific materials or chemicals.
Mechanism of Action
The mechanism of action of “MFCD32632742” involves its interaction with specific molecular targets and pathways These interactions can lead to various effects, such as inhibition or activation of specific enzymes or receptors
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “MFCD32632742” include those with analogous structures or functional groups. These compounds may share similar properties and applications but can also have unique characteristics that distinguish them from “MFCD32632742”.
Highlighting Uniqueness: The uniqueness of “MFCD32632742” lies in its specific structure and the resulting properties that make it suitable for particular applications
Properties
Molecular Formula |
C12H10BrN3 |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
9-bromo-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C12H10BrN3/c13-9-4-3-7-1-2-8-6-15-12(14)16-11(8)10(7)5-9/h3-6H,1-2H2,(H2,14,15,16) |
InChI Key |
ODTUTDOEXZXVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=C1C=CC(=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13706125.png)




![2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole](/img/structure/B13706155.png)







![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
